

2,4,6-Trimethylbenzylamine molecular weight

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzylamine

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An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

This technical guide provides a comprehensive overview of **2,4,6-trimethylbenzylamine**, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and analytical characterization.

Physicochemical Properties

2,4,6-Trimethylbenzylamine, also known as mesitylmethylamine, is an aromatic amine characterized by a benzylamine core with three methyl groups substituted on the benzene ring at positions 2, 4, and 6. This substitution pattern imparts significant steric bulk, which influences its reactivity.^[1]

Below is a summary of its key physicochemical properties.

Property	Value	Reference
Molecular Weight	149.23 g/mol	[1][2][3][4][5]
Molecular Formula	C ₁₀ H ₁₅ N	[1][2][3][4][5]
IUPAC Name	(2,4,6-trimethylphenyl)methanamine	[1][2][4]
CAS Number	40393-99-5	[1][2][4]
Physical Form	Solid / Liquid	[1][3]
Boiling Point	~232 °C	[1]
Refractive Index	1.5360 - 1.5380	[1]
SMILES	<chem>CC1=CC(=C(C(=C1)C)CN)C</chem>	[1]
InChI Key	DGSRAILDFBJNQI-UHFFFAOYSA-N	[1][2][3][4][5]

Note on Physical Form: There is conflicting information regarding the physical state of **2,4,6-trimethylbenzylamine** at room temperature, with some sources describing it as a liquid and others as a solid.[1][3][5] This discrepancy may be due to variations in purity or ambient temperature.

Synthesis of 2,4,6-Trimethylbenzylamine

A plausible and efficient method for the synthesis of **2,4,6-trimethylbenzylamine** is a two-step process starting from mesitylene. The first step involves the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde, followed by reductive amination to yield the target primary amine.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde (Formylation)

This procedure is adapted from a known method for the formylation of mesitylene.[6]

- **Reaction Setup:** In a dry 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 60.0 g of mesitylene and 300 mL of anhydrous dichloromethane.
- **Cooling:** Cool the mixture to 0°C using an ice-water bath.
- **Catalyst Addition:** Slowly add 200.0 g of anhydrous aluminum chloride in portions, ensuring the internal temperature does not exceed 10°C.
- **Reagent Addition:** Once the catalyst has been added, begin the dropwise addition of dichloromethyl methyl ether, maintaining the reaction temperature at 0-5°C.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by pouring the mixture into 500 g of crushed ice with vigorous stirring. Separate the organic layer.
- **Extraction and Purification:** Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash three times with 100 mL of water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.[\[6\]](#)

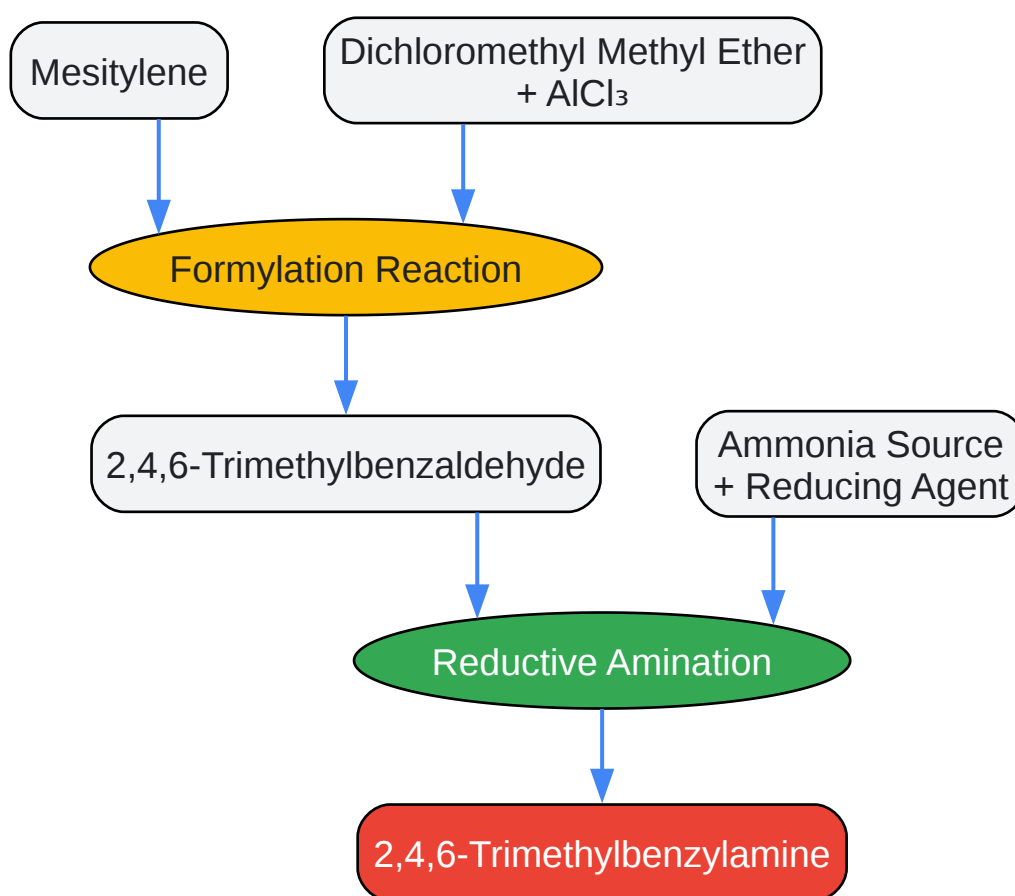
Step 2: Synthesis of **2,4,6-Trimethylbenzylamine** (Reductive Amination)

This is a general procedure for reductive amination.

- **Reaction Setup:** In a round-bottom flask, dissolve the 2,4,6-trimethylbenzaldehyde (0.5 mmol) obtained from the previous step in a suitable solvent such as methanol or water (1 mL).[\[7\]](#)
- **Amine Source:** Add a source of ammonia, such as an aqueous solution of ammonia or ammonium chloride.
- **Reducing Agent:** Add a reducing agent. For laboratory scale, sodium borohydride is a common choice. Alternatively, for a greener synthesis, systems like $B_2(OH)_4/H_2O$ catalyzed by a ruthenium complex can be used.[\[7\]](#)

- Reaction: Stir the mixture at room temperature. The reaction typically proceeds for 4-10 hours.[7]
- Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated. The final product, **2,4,6-trimethylbenzylamine**, is purified by column chromatography.[7]

Synthesis Workflow Diagram



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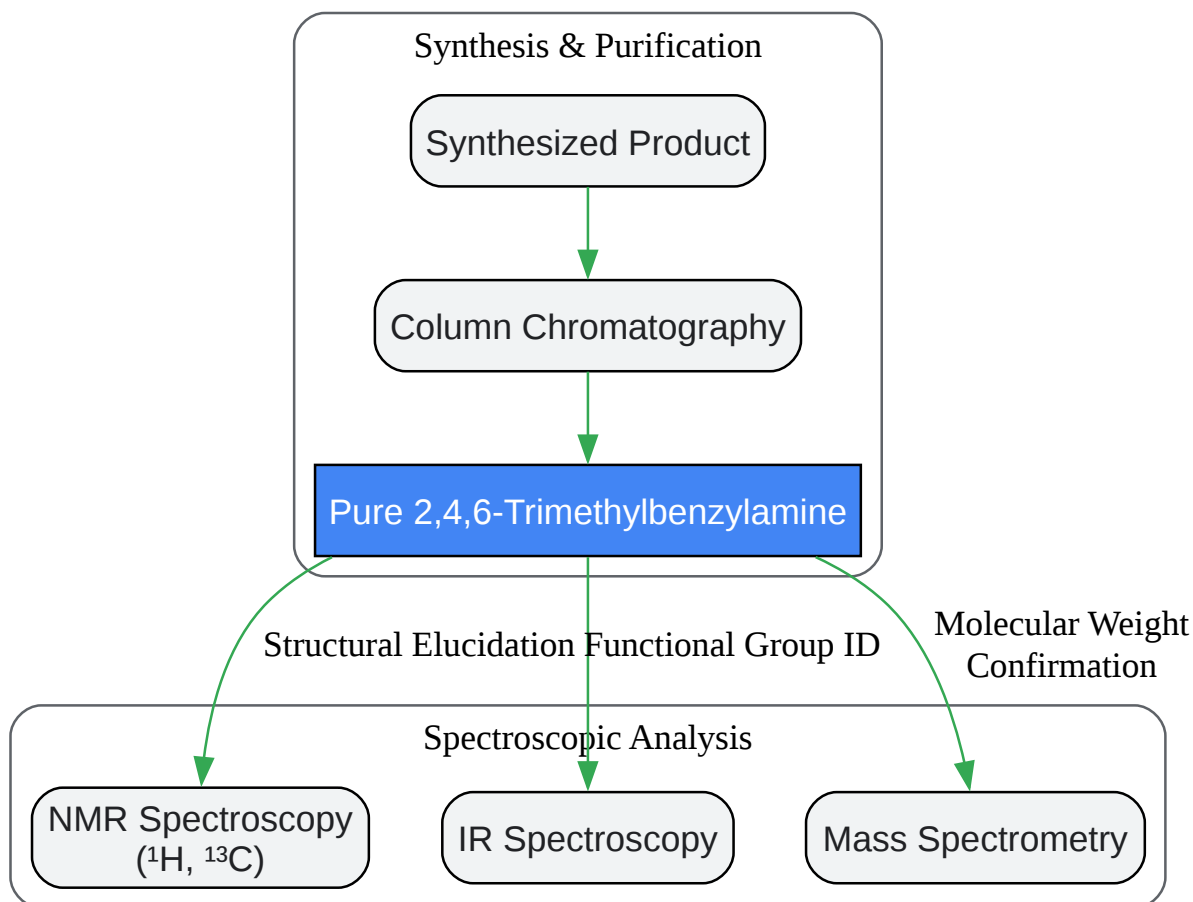
Caption: Synthesis pathway of **2,4,6-Trimethylbenzylamine** from Mesitylene.

Analytical Characterization

The structural confirmation of **2,4,6-trimethylbenzylamine** is typically achieved through standard spectroscopic methods.

Technique	Expected Features
^1H NMR	- A singlet for the two aromatic protons. - A singlet for the benzylic CH_2 protons. - A singlet for the NH_2 protons. - Two singlets for the methyl groups at positions 2, 6 and position 4.
^{13}C NMR	- Signals corresponding to the distinct carbon atoms of the trimethylphenyl group and the benzylic carbon.
IR Spectroscopy	- N-H stretching bands characteristic of a primary amine (typically two bands in the $3300\text{--}3500\text{ cm}^{-1}$ region). - C-H stretching bands for aromatic and aliphatic groups. - Aromatic $\text{C}=\text{C}$ stretching bands.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of 149.23 g/mol .

General Analytical Workflow



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Caption: General workflow for the synthesis and characterization.

Reactivity and Applications

As a primary amine, **2,4,6-trimethylbenzylamine** undergoes typical reactions of this functional group, including:

- **Acid-Base Reactions:** It reacts with acids to form ammonium salts.
- **Nucleophilic Substitution:** The amine group acts as a nucleophile, reacting with electrophiles such as alkyl halides.
- **Condensation Reactions:** It can react with aldehydes and ketones to form imines.

Its primary application is as a building block in organic synthesis, particularly in the production of dyes and pharmaceutical compounds where the sterically hindered aromatic moiety is a desired structural feature.[1]

Role as a Chemical Intermediate



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Caption: Role as a building block in chemical synthesis.

Safety Information

2,4,6-Trimethylbenzylamine is classified as a hazardous substance.

- Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[3][5]
- Signal Word: Danger.[3][5]
- Precautionary Statements: Requires careful handling, including avoiding ingestion, skin contact, and inhalation. Personal protective equipment is mandatory when handling this compound.[3][5]

Conclusion

2,4,6-Trimethylbenzylamine is a valuable chemical compound with a unique sterically hindered structure. This guide has provided a detailed overview of its fundamental properties, a plausible synthesis protocol, and methods for its analytical characterization. Understanding these technical aspects is crucial for its effective and safe utilization in research and industrial applications.

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